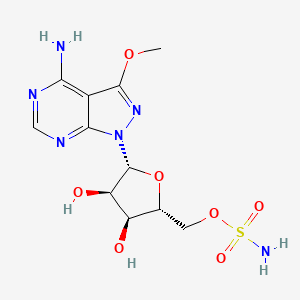
Atg7-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATG7-IN-2 is a highly potent inhibitor of the autophagy-related protein 7 (ATG7). This compound has shown significant efficacy in suppressing the activity of the autophagy marker LC3B, thereby regulating the autophagy process. It has an IC50 value of 0.089 micromolar, indicating its high potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ATG7-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are typically proprietary and detailed in specialized chemical synthesis literature. general steps include:
- Formation of the core pyrazolopyrimidine structure.
- Introduction of sulfamate groups.
- Optimization of reaction conditions to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process, ensuring consistent quality and yield. This typically includes:
- Use of large-scale reactors.
- Optimization of reaction conditions for industrial-scale production.
- Implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ATG7-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.
Scientific Research Applications
ATG7-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ATG7 in autophagy and related pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of autophagy and its regulation.
Medicine: Explored for its potential therapeutic applications in diseases where autophagy plays a critical role, such as cancer and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting autophagy-related pathways
Mechanism of Action
ATG7-IN-2 exerts its effects by inhibiting the activity of the autophagy-related protein 7 (ATG7). This inhibition leads to the suppression of the autophagy marker LC3B, thereby regulating the autophagy process. The compound interacts with the active site of ATG7, preventing its normal function in the autophagy pathway. This inhibition can affect various cellular processes, including cell survival, apoptosis, and metabolism .
Comparison with Similar Compounds
ATG5 Inhibitors: Compounds that inhibit ATG5, another key protein in the autophagy pathway.
ULK1 Inhibitors: Compounds that inhibit ULK1, a kinase involved in the initiation of autophagy.
Beclin1 Inhibitors: Compounds that inhibit Beclin1, a protein involved in the nucleation of autophagosomes.
Uniqueness of ATG7-IN-2: this compound is unique in its high potency and specificity for ATG7. Its ability to effectively suppress the activity of the autophagy marker LC3B sets it apart from other inhibitors. Additionally, its well-defined mechanism of action and broad range of scientific research applications make it a valuable tool in the study of autophagy and related pathways .
Properties
Molecular Formula |
C11H16N6O7S |
|---|---|
Molecular Weight |
376.35 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-3-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C11H16N6O7S/c1-22-10-5-8(12)14-3-15-9(5)17(16-10)11-7(19)6(18)4(24-11)2-23-25(13,20)21/h3-4,6-7,11,18-19H,2H2,1H3,(H2,12,14,15)(H2,13,20,21)/t4-,6-,7-,11-/m1/s1 |
InChI Key |
SVHOPJCSYNTLAH-RPKMEZRRSA-N |
Isomeric SMILES |
COC1=NN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)N)O)O |
Canonical SMILES |
COC1=NN(C2=NC=NC(=C21)N)C3C(C(C(O3)COS(=O)(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















